molecular formula C22H23N3O3 B2596806 1-(1H-indole-3-carbonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide CAS No. 1396769-32-6

1-(1H-indole-3-carbonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide

Cat. No. B2596806
CAS RN: 1396769-32-6
M. Wt: 377.444
InChI Key: RFPGRZNCZMBMJU-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Scientific Research Applications

Catalytic Coupling and Reaction Studies

  • Rh(III)-Catalyzed Selective Coupling: Research by Zheng, Zhang, and Cui (2014) in "Organic Letters" explores the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids. This study highlights the mild and efficient approach toward diverse product formation with selective C-C and C-C/C-N bond formation, providing insight into mechanisms of C-H activation and electrophilic addition (Zheng, Zhang, & Cui, 2014).

Synthesis and Characterization

  • Synthesis of Heteroarylogous 1H-Indole-3-carboxamidines: La Spisa et al. (2014) in "Synthesis" reported a novel one-pot multicomponent synthesis of heteroarylogous 1H-indole-3-carboxamidines. This approach exploits the ability of the indole nucleus to intercept the classical Ugi reaction, indicating its potential in synthetic chemistry (La Spisa et al., 2014).

Biological Activities and Evaluation

  • Biological Evaluation of Schiff Bases: Saundane and Mathada (2015) in "Monatshefte für Chemie - Chemical Monthly" synthesized and evaluated new Schiff bases containing indole moiety for their antioxidant and antimicrobial activities. This study demonstrates the potential application of such compounds in medicinal chemistry (Saundane & Mathada, 2015).

Molecular Docking and Optimization Studies

  • Molecular Docking Analysis of an Anti-Inflammatory Drug: Al-Ostoot et al. (2020) in the "Journal of Molecular Structure" presented a study on indole acetamide derivatives, focusing on molecular docking analysis for anti-inflammatory activity. This research highlights the structural and electronic aspects of these compounds, contributing to drug design and development (Al-Ostoot et al., 2020).

Application in Antioxidant Studies

  • Synthesis and Antioxidant Activity of Novel Schiff Bases and Azetidines: Nagavolu et al. (2017) in the "Indian Journal of Pharmaceutical Education and Research" explored the synthesis and in-vitro antioxidant potentials of Schiff bases and azetidines derived from phenyl urea derivatives. Their findings contribute to understanding the medicinal and chemical significance of such compounds (Nagavolu et al., 2017).

Synthesis and Application in Medicinal Chemistry

  • Synthesis of N-Phenyl-1,5,7-Triazacyclopenta[cd]-Phenalenes: Shcherbakov et al. (2014) in "Chemistry of Heterocyclic Compounds" reported the synthesis of N-phenyl-1,5,7-triazacyclopenta[cd]-phenalenes. This study adds to the understanding of the synthesis of complex polyheterocyclic molecules with potential medical applications (Shcherbakov et al., 2014).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

1-(1H-indole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-28-20-9-5-2-6-15(20)10-11-23-21(26)16-13-25(14-16)22(27)18-12-24-19-8-4-3-7-17(18)19/h2-9,12,16,24H,10-11,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPGRZNCZMBMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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